molecular formula C16H20Cl2N2O3S B297842 Cambridge id 6748018

Cambridge id 6748018

Cat. No. B297842
M. Wt: 391.3 g/mol
InChI Key: ANJSAUMPMWFBJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cambridge id 6748018 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it suitable for use in different scientific research applications.

Mechanism of Action

The mechanism of action of Cambridge id 6748018 involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound binds to the active site of these enzymes, preventing them from carrying out their function. Additionally, it also interacts with various receptors in the brain, leading to the modulation of neurotransmitter levels, which can help in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Cambridge id 6748018 has various biochemical and physiological effects. It has been found to be effective in reducing inflammation and oxidative stress, which are known to contribute to the development of various diseases. Additionally, it also has an impact on various signaling pathways in the body, leading to the modulation of various cellular processes.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using Cambridge id 6748018 in lab experiments is its high potency, which makes it effective in small quantities. Additionally, it has a unique chemical structure, which makes it suitable for use in various assays. However, one of the limitations of using this compound is its high cost, which can make it challenging to use in large-scale experiments.

Future Directions

There are various future directions for the use of Cambridge id 6748018 in scientific research. One of the most significant directions is the development of new drugs for the treatment of various diseases. Additionally, it can also be used in the development of new diagnostic tools for the early detection of diseases. Furthermore, it can also be used in the development of new materials with unique properties, which can have various applications in different fields.
Conclusion:
In conclusion, Cambridge id 6748018 is a chemical compound that has various applications in scientific research. Its unique properties make it suitable for use in different fields, including drug discovery and the treatment of various diseases. While there are advantages and limitations to its use in lab experiments, its potential for future directions is vast, making it a promising candidate for further research and development.

Synthesis Methods

The synthesis of Cambridge id 6748018 involves a multi-step process that requires expertise in organic chemistry. The initial step involves the preparation of the starting materials, which are then subjected to reaction conditions that lead to the formation of the desired product. The final product is then purified using various techniques such as column chromatography, recrystallization, and distillation.

Scientific Research Applications

Cambridge id 6748018 has various applications in scientific research. One of the most significant applications is in the field of drug discovery. This compound has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. Additionally, it has also been found to be effective in treating various neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

Cambridge id 6748018

Molecular Formula

C16H20Cl2N2O3S

Molecular Weight

391.3 g/mol

IUPAC Name

N-(3-bicyclo[2.2.1]heptanyl)-2-(2,3-dichloro-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C16H20Cl2N2O3S/c1-24(22,23)20(14-4-2-3-12(17)16(14)18)9-15(21)19-13-8-10-5-6-11(13)7-10/h2-4,10-11,13H,5-9H2,1H3,(H,19,21)

InChI Key

ANJSAUMPMWFBJI-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NC1CC2CCC1C2)C3=C(C(=CC=C3)Cl)Cl

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1CC2CCC1C2)C3=C(C(=CC=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.